molecular formula C3H3N7 B12540018 (1H-Pyrazol-4-yl)-1H-pentazole CAS No. 652148-71-5

(1H-Pyrazol-4-yl)-1H-pentazole

Cat. No.: B12540018
CAS No.: 652148-71-5
M. Wt: 137.10 g/mol
InChI Key: GLCJGTJVQPXYCB-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)-1H-pentazole is a heterocyclic compound that features a pyrazole ring fused with a pentazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)-1H-pentazole typically involves the condensation of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrazole-4-carbaldehydes with suitable amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine at elevated temperatures . This reaction facilitates the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)-1H-pentazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pentazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a variety of substituted pyrazole or pentazole derivatives.

Scientific Research Applications

(1H-Pyrazol-4-yl)-1H-pentazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazol-4-yl)-1H-pentazole is unique due to its pentazole ring, which is less common in heterocyclic chemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

652148-71-5

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pentazole

InChI

InChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5)

InChI Key

GLCJGTJVQPXYCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)N2N=NN=N2

Origin of Product

United States

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